Clopidogrel

Beschreibung

This compound is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke. This compound is indicated to reduce the risk of myocardial infarction for patients with non-ST elevated acute coronary syndrome (ACS), patients with ST-elevated myocardial infarction, and in recent MI, stroke, or established peripheral arterial disease, It has been shown to be superior to [aspirin] in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin. this compound was granted FDA approval on 17 November 1997.

This compound is a P2Y12 Platelet Inhibitor. The mechanism of action of this compound is as a P2Y12 Receptor Antagonist, and Cytochrome P450 2C8 Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.

This compound is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients known to have atherosclerosis. This compound has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury.

This compound is a thienopyridine, with antiplatelet activity. This compound targets, irreversibly binds to and alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 8 approved and 50 investigational indications. This drug has a black box warning from the FDA.

A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION.

See also: Ticlopidine (broader); this compound Bisulfate (active moiety of); Ticlopidine Hydrochloride (related) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

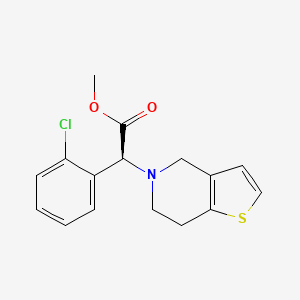

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWGGQPFAXNFI-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022848 | |

| Record name | Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clopidogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Color/Form |

Colorless oil | |

CAS No. |

113665-84-2 | |

| Record name | Clopidogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113665-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPIDOGREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clopidogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Clopidogrel and the Discovery of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, an irreversible antagonist of the P2Y12 receptor, is a cornerstone in the prevention of atherothrombotic events. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both established industrial methods and innovative synthetic strategies. Furthermore, it delves into the discovery and development of novel this compound derivatives, exploring their synthesis, pharmacological evaluation, and structure-activity relationships. Detailed experimental protocols for key assays and a thorough examination of the P2Y12 signaling pathway are included to equip researchers with the essential knowledge for advancing the field of antiplatelet therapy.

Introduction

This compound is a thienopyridine-class antiplatelet agent widely prescribed for the prevention of heart attacks, strokes, and peripheral artery disease.[1] It functions as a prodrug, requiring metabolic activation in the liver to exert its therapeutic effect. The active metabolite of this compound selectively and irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the platelet surface, thereby preventing platelet activation and aggregation.[2] The therapeutic efficacy of this compound is primarily attributed to its (S)-enantiomer, as the (R)-enantiomer is devoid of antiplatelet activity.[3] This stereospecificity underscores the importance of efficient and enantioselective synthetic methodologies. This guide will explore the chemical synthesis of this compound and the ongoing efforts to discover novel derivatives with improved pharmacological profiles.

Synthesis of this compound

The synthesis of this compound has evolved from classical resolution of a racemic mixture to more sophisticated asymmetric approaches. The following sections detail the prominent synthetic routes.

Industrial Synthesis via Racemic Resolution

A common industrial synthesis of this compound involves the preparation of a racemic mixture followed by resolution to isolate the desired (S)-enantiomer.

Scheme 1: A General Industrial Synthesis of Racemic this compound

A prevalent industrial method for synthesizing racemic this compound begins with the reaction of 2-chlorophenylglycine methyl ester with 2-thienylethylamine. This is followed by a cyclization reaction with formaldehyde to form the tetrahydrothienopyridine ring system. The resulting racemic this compound is then resolved.

The resolution of racemic this compound is a critical step and is typically achieved by fractional crystallization using a chiral acid, such as L-camphorsulfonic acid or L-(+)-tartaric acid.[4][5] The diastereomeric salt of the (S)-enantiomer is selectively crystallized and subsequently treated with a base to afford the enantiomerically pure (S)-clopidogrel.

Asymmetric Synthesis of this compound

To improve efficiency and reduce waste associated with resolving racemic mixtures, several asymmetric synthetic routes have been developed.

Scheme 2: Asymmetric Synthesis via Strecker Reaction

One notable asymmetric synthesis utilizes a Strecker reaction with a chiral auxiliary.[6] In this approach, 2-chlorobenzaldehyde reacts with sodium cyanide and a chiral amine, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, to form a diastereomerically pure aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary yields enantiomerically pure (S)-2-(2-chlorophenyl)glycine, a key intermediate for the synthesis of (S)-clopidogrel.[6]

Enzymatic Resolution

Biocatalytic methods offer a green and highly selective alternative for obtaining enantiomerically pure intermediates. Kinetic resolution of racemic this compound carboxylic acid using lipases, such as Candida rugosa lipase, has been successfully demonstrated.[7] In this process, the enzyme selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomerically enriched carboxylic acid.

Comparison of Synthetic Routes

The choice of synthetic route depends on various factors, including cost, efficiency, scalability, and environmental impact. The following table summarizes the key aspects of the different synthetic approaches.

| Synthetic Route | Key Features | Advantages | Disadvantages |

| Racemic Resolution | Preparation of racemic this compound followed by resolution with a chiral acid. | Well-established and scalable for industrial production. | 50% theoretical maximum yield for the desired enantiomer; generates chiral waste. |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to directly synthesize the (S)-enantiomer. | Higher theoretical yield; reduces chiral waste. | May involve more complex and expensive reagents and catalysts. |

| Enzymatic Resolution | Biocatalytic separation of enantiomers. | High enantioselectivity; environmentally friendly ("green chemistry"). | May require specific reaction conditions and enzyme optimization; scalability can be a challenge. |

Discovery of Novel this compound Derivatives

Despite the clinical success of this compound, its limitations, such as inter-individual variability in response and the risk of bleeding, have spurred the development of novel derivatives and next-generation P2Y12 inhibitors.[8][9]

Rationale for New Derivatives

The primary goals for developing new this compound derivatives include:

-

Overcoming Resistance: A significant percentage of patients exhibit a poor response to this compound, often due to genetic variations in the cytochrome P450 enzymes responsible for its metabolic activation.[6]

-

Improving Pharmacokinetic Profile: Modifying the structure of this compound can alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a more predictable and consistent antiplatelet effect.[10]

-

Reducing Bleeding Risk: By optimizing the potency and duration of action, new derivatives may offer a better balance between antithrombotic efficacy and bleeding complications.[8]

-

Reversible Inhibition: The irreversible binding of this compound's active metabolite to the P2Y12 receptor necessitates a long washout period before surgery. Reversible inhibitors offer more flexibility in managing patient care.[8]

Strategies for Derivative Discovery

The discovery of novel this compound derivatives follows a systematic process involving design, synthesis, and pharmacological evaluation.

SAR studies are crucial for understanding how chemical structure influences biological activity. By systematically modifying different parts of the this compound molecule, researchers can identify key pharmacophoric features and optimize potency and selectivity. For instance, modifications to the ester group, the thienopyridine ring, and the chlorophenyl moiety have been explored to enhance metabolic stability and antiplatelet activity.[11][12]

Given that this compound is a prodrug, a key strategy for developing new derivatives involves modifying the metabolic activation pathway. This includes designing compounds that are more efficiently converted to the active metabolite or that bypass the problematic enzymatic steps altogether.[12]

Promising Novel Derivatives

Several next-generation P2Y12 inhibitors have emerged from these discovery efforts, including prasugrel and ticagrelor, which are now in clinical use.[9] Research continues to explore new chemical scaffolds and mechanisms of action to further improve upon existing therapies.

The following table summarizes the pharmacological properties of this compound and some of its notable successors.

| Compound | Mechanism of Action | Metabolic Activation | Key Pharmacological Features |

| This compound | Irreversible P2Y12 antagonist | Prodrug requiring two-step hepatic oxidation | Variable patient response due to CYP2C19 polymorphisms.[6] |

| Prasugrel | Irreversible P2Y12 antagonist | Prodrug with more efficient metabolic activation | More potent and consistent platelet inhibition than this compound, but with a higher bleeding risk.[9] |

| Ticagrelor | Reversible P2Y12 antagonist | Active drug, does not require metabolic activation | Faster onset and offset of action compared to thienopyridines; reversible binding.[8][9] |

| Cangrelor | Reversible P2Y12 antagonist | Active drug, administered intravenously | Rapid onset and offset of action, suitable for acute settings.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its derivatives.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold standard for assessing platelet function and the efficacy of antiplatelet agents.[4][13]

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist (e.g., ADP) is added to PRP, platelets aggregate, causing the turbidity of the suspension to decrease. This change in light transmission is measured by an aggregometer.

Protocol:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which serves as the 100% aggregation reference.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% light transmission baseline.

-

Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to the PRP and record the change in light transmission over time.

-

To test an inhibitor, pre-incubate the PRP with the compound for a specified time before adding the agonist.

-

-

Data Analysis: The maximum platelet aggregation is expressed as a percentage of the light transmission of PPP. The IC50 value (the concentration of an inhibitor that causes 50% inhibition of platelet aggregation) can be calculated from dose-response curves.

Pharmacokinetic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound and its metabolites in biological matrices.[10][14]

Principle: The analytes of interest are separated from other components in the plasma sample by liquid chromatography and then detected and quantified by mass spectrometry.

Protocol:

-

Sample Preparation:

-

The active thiol metabolite of this compound is unstable and requires derivatization for accurate quantification. Immediately after blood collection, plasma is treated with a stabilizing agent, such as 2-bromo-3'-methoxyacetophenone, which forms a stable thioether derivative.[10]

-

The parent drug, this compound, and its inactive carboxylic acid metabolite are more stable and can be extracted from plasma using protein precipitation or liquid-liquid extraction.[14]

-

An internal standard (e.g., a deuterated analog of the analyte) is added to each sample to correct for variations in extraction efficiency and instrument response.

-

-

LC Separation: The extracted samples are injected onto a reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analytes are ionized (typically by electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.

-

Data Analysis: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

P2Y12 Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for the P2Y12 receptor.[5]

Principle: A radiolabeled ligand with known affinity for the P2Y12 receptor (e.g., [³H]2-MeS-ADP) is incubated with a source of the receptor (e.g., platelet membranes or cells expressing the receptor). The binding of the radioligand is then competed with increasing concentrations of the test compound.

Protocol:

-

Receptor Preparation: Prepare membranes from platelets or from cells overexpressing the P2Y12 receptor.

-

Binding Reaction: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. The IC50 value is determined from this curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

This compound Synthesis Pathway

Caption: Overview of Racemic and Asymmetric Synthesis Routes to (S)-Clopidogrel.

Workflow for Novel Derivative Discovery

Caption: Iterative Workflow for the Discovery and Development of Novel this compound Derivatives.

P2Y12 Signaling Pathway

Caption: this compound's Mechanism of Action via the P2Y12 Signaling Pathway.

Conclusion

The synthesis of this compound has seen significant advancements, moving from classical resolution methods to more efficient and stereoselective strategies. The continuous pursuit of novel derivatives is driven by the need to address the limitations of current antiplatelet therapies. A thorough understanding of the synthetic methodologies, the intricacies of the P2Y12 signaling pathway, and robust experimental protocols are paramount for the successful discovery and development of the next generation of antiplatelet agents. This guide serves as a foundational resource for researchers dedicated to this critical area of cardiovascular drug discovery.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and Pharmacodynamic Responses to this compound: Evidences and Perspectives | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. novapublishers.com [novapublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

A Technical Guide to the Early Preclinical Development and History of Clopidogrel

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of the pivotal early preclinical development and history of Clopidogrel, a cornerstone of antiplatelet therapy. It details the scientific journey from its origins as an analog of Ticlopidine to its establishment as a potent antithrombotic agent. The guide focuses on the core preclinical investigations, including detailed experimental methodologies, quantitative data from foundational studies, and the elucidation of its metabolic activation and mechanism of action.

Historical Context and Discovery

The story of this compound begins with its predecessor, Ticlopidine. Discovered in the 1970s during a search for novel anti-inflammatory agents, Ticlopidine was found to possess significant antiplatelet properties.[1] It was the first thienopyridine derivative to be marketed as an antiplatelet drug, primarily for reducing the risk of thrombotic stroke.[1][2] However, its use was hampered by a risk of serious hematological side effects, including neutropenia and thrombotic thrombocytopenic purpura, which prompted the search for a safer alternative.[3][4]

Researchers at Sanofi systematically synthesized and screened over a thousand ticlopidine analogues.[3] This effort led to the identification of this compound (then designated PCR 4099), the dextrogyre (S)-isomer of a related thienopyridine.[3][5] Preclinical evaluation began in 1987, revealing that this compound was more active and better tolerated than Ticlopidine.[3] It was patented in 1982 and received FDA approval for medical use in 1997, launching worldwide in 1998.[3][6] A crucial aspect of its early development is that this compound was approved and marketed before its precise molecular target was identified.[5]

Elucidation of the Mechanism of Action

Early preclinical studies established that this compound is a prodrug, inactive in vitro, which requires hepatic metabolism to exert its antiplatelet effects.[7][8][9] Its mechanism involves the irreversible inhibition of adenosine diphosphate (ADP)-induced platelet aggregation.[5] However, the specific receptor target remained unknown until 2001, when it was identified as the P2Y12 purinergic receptor, shortly after the receptor itself was cloned.[7]

The active metabolite, a highly reactive and unstable thiol derivative, forms a disulfide bridge with a cysteine residue on the P2Y12 receptor.[10] This irreversible binding prevents ADP from activating the receptor, which in turn blocks the downstream signaling cascade involving G-protein inhibition of adenylyl cyclase.[11][12] This ultimately prevents the activation of the glycoprotein IIb/IIIa complex, the final common pathway for platelet aggregation.[13][14]

This compound undergoes two competing metabolic pathways after absorption. Approximately 85% of the orally administered dose is rapidly hydrolyzed by esterases (primarily CES1) to an inactive carboxylic acid derivative, which is the major circulating metabolite in plasma.[14][15][16]

The remaining 15% is bioactivated through a two-step oxidative process in the liver, mediated by cytochrome P450 (CYP) enzymes.[17]

-

Step 1: this compound is oxidized to an intermediate, 2-oxo-clopidogrel. This step is catalyzed mainly by CYP2C19, with contributions from CYP1A2 and CYP2B6.[13][14]

-

Step 2: 2-oxo-clopidogrel is further oxidized to the active thiol metabolite. This reaction involves several CYPs, with CYP3A4 and CYP2C19 playing significant roles.[10][13]

The dependence on CYP2C19 for activation is a critical factor in the observed inter-individual variability in patient response to the drug.[13][17]

The active thiol metabolite of this compound exerts its effect by targeting the P2Y12 receptor on the platelet surface. This G-protein coupled receptor is a key amplifier of platelet activation. By irreversibly blocking it, this compound prevents the ADP-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic AMP (cAMP) levels. Elevated cAMP leads to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits the conformational change of the GPIIb/IIIa receptor required for fibrinogen binding and platelet aggregation.

Preclinical Pharmacology and Toxicology

Preclinical studies were essential to characterize the efficacy, pharmacokinetics, and safety profile of this compound. These investigations were primarily conducted in rodent models.

The antiplatelet and antithrombotic activity of this compound was demonstrated in various animal models. A key finding was its dose-dependent inhibition of platelet aggregation.[15] Studies in mice and rats showed that intravenous administration produced a more rapid and potent effect compared to oral administration, highlighting the first-pass metabolism and absorption limitations of the oral prodrug.[15][18] For instance, an oral dose of 20 mg/kg in mice was required to produce a similar antiplatelet effect as a 5 mg/kg intravenous dose.[15][18]

Table 1: Dose-Dependent Effect of this compound on Platelet Aggregation in Mice

| Administration Route | Dose (mg/kg) | Average Bleeding Time (min) | Average Blood Volume (mL) |

|---|---|---|---|

| Oral | 20 | 7.7 | 0.20 |

| Oral | 40 | 10.8 | 0.35 |

| Intravenous | 5 | 6.7 | 0.21 |

| Intravenous | 10 | 10.1 | 0.22 |

| Intravenous | 20 | >15.0 | >0.30 (approx.) |

| Intravenous | 40 | >15.0 | >0.50 (approx.) |

Data derived from studies on this compound formulations in ICR (CD-1) mice.[18]

Pharmacokinetic studies in animals, such as rats, focused on quantifying the major inactive carboxylic acid metabolite (CCA) due to the instability and low concentration of the parent drug and its active metabolite.[15][18] These studies were crucial for understanding the absorption and metabolic fate of the compound.

Table 2: Pharmacokinetic Parameters of this compound's Inactive Metabolite (CCA) in Rats

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (20 mg/kg) |

|---|---|---|

| Cmax (µg/mL) | 20.4 | 38.0 |

| Tmax (hours) | 3.0 | 0.083 (5 min) |

| AUC₀₋₂₄ (µg·h/mL) | 382.0 | 42.0 |

| AUC₀₋inf (µg·h/mL) | 398.0 | 42.1 |

Data from a study in rats comparing oral this compound bisulfate with an intravenous lipid suspension formulation.[18]

Acute toxicity studies were performed in rodents to establish the safety profile of this compound. The drug was found to have a wide therapeutic window.

Table 3: Acute Toxicity of this compound in Rodents

| Species | Administration Route | LD₅₀ (mg/kg) |

|---|---|---|

| Mice | Oral | > 2,000 |

| Rats | Oral | > 2,000 |

| Mice | Intravenous | 160 |

| Rats | Intravenous | 110 |

Data reported from preclinical safety assessments.[15]

Key Experimental Protocols

The following sections detail the methodologies for representative preclinical experiments that were fundamental to the development of this compound.

This protocol describes a common method used to assess the in vivo efficacy of an antiplatelet agent in a mouse model.

-

Animal Model: Male ICR (CD-1) mice, weighing 31-39 g.

-

Groups:

-

Control (Vehicle: Sterile Water or Saline)

-

Test Compound (this compound bisulfate, orally) at 20 and 40 mg/kg.

-

Test Compound (this compound formulation, intravenously) at 5, 10, 20, and 40 mg/kg.

-

-

Drug Administration:

-

For oral administration, administer the compound by gavage.

-

For intravenous administration, inject into the tail vein.

-

-

Blood Collection and Analysis:

-

One hour post-dosing, anesthetize the mouse (e.g., with isoflurane).

-

Make a standardized 3 mm transverse incision on the distal tail using a sterile scalpel.

-

Immediately start a stopwatch.

-

Gently blot the emerging drop of blood every 15 seconds with filter paper without touching the wound.

-

Record the time until bleeding ceases (defined as no re-bleeding for 30 seconds). This is the bleeding time. A cut-off time (e.g., 15 minutes) is typically used.

-

The filter paper can be used to estimate the total blood volume lost.

-

-

Data Analysis: Compare the mean bleeding time and blood volume between the control and treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

References

- 1. benchchem.com [benchchem.com]

- 2. Ticlopidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ticlopidine: a new antiplatelet agent for cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The story of this compound and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. ahajournals.org [ahajournals.org]

- 12. youtube.com [youtube.com]

- 13. novapublishers.com [novapublishers.com]

- 14. dovepress.com [dovepress.com]

- 15. Pre-Clinical and Phase I Clinical Study of this compound Lipid Suspension: Intravenously Injected Formulation Results in Faster Onset of Action and Dose-Dependent Inhibition of Platelet Aggregation [jscimedcentral.com]

- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. openheart.bmj.com [openheart.bmj.com]

- 18. jscimedcentral.com [jscimedcentral.com]

Beyond the Platelet: An In-Depth Technical Guide to the Novel Biological Targets of Clopidogrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a cornerstone of antiplatelet therapy, is renowned for its irreversible antagonism of the P2Y12 receptor on platelets. However, a growing body of evidence reveals that its pharmacological reach extends beyond hemostasis, influencing a variety of other cell types and signaling pathways. These non-canonical effects, often termed pleiotropic, are of significant interest as they may contribute to the overall clinical benefits of the drug and open new avenues for therapeutic development. This technical guide provides a comprehensive overview of two prominent non-platelet targets of this compound: its anti-inflammatory action on vascular endothelial cells and its modulation of leukocyte interactions. We present quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows to support further investigation in this burgeoning field of research.

Introduction: Expanding the Pharmacological Profile of this compound

For decades, the clinical efficacy of this compound has been attributed to its potent inhibition of ADP-induced platelet aggregation. This is achieved through the irreversible binding of its active metabolite to the P2Y12 receptor, a critical step in the amplification of platelet activation and thrombus formation. While this mechanism is indisputably central to its antithrombotic effects, emerging research has illuminated a broader spectrum of biological activity.

This guide focuses on two well-documented, yet less-publicized, areas of this compound's action:

-

Vascular Endothelium Protection: this compound exerts significant anti-inflammatory effects on endothelial cells, a critical interface in vascular health and disease. It has been shown to mitigate inflammatory responses, enhance the production of vasoprotective molecules, and reduce oxidative stress.

-

Modulation of Leukocyte Function: The drug has been observed to interfere with the interaction between platelets and leukocytes (such as monocytes and neutrophils), a key process in the thrombo-inflammatory cascade that underpins many cardiovascular diseases.

Understanding these novel targets is crucial for a complete appreciation of this compound's therapeutic profile and for the rational design of future drugs targeting the complex interplay between thrombosis and inflammation.

Anti-Inflammatory Effects on Vascular Endothelial Cells

This compound has been shown to protect the vascular endothelium by suppressing inflammatory responses, particularly those induced by cytokines like Tumor Necrosis Factor-alpha (TNF-α). A key mechanism involves the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, which is crucial for the recruitment of leukocytes to the vessel wall.

Signaling Pathway: The CaMKKβ/AMPK/Nrf2 Axis

Research has elucidated a signaling pathway through which this compound exerts its anti-inflammatory effects on human aortic endothelial cells (HAECs). This compound treatment activates a cascade involving Calcium/Calmodulin-Dependent Protein Kinase Kinase beta (CaMKKβ) and AMP-Activated Protein Kinase (AMPK). This activation leads to the downstream induction of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a pivotal role in the antioxidant response. Nrf2, in turn, upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. This entire cascade contributes to the suppression of TNF-α-induced VCAM-1 expression and the subsequent adhesion of leukocytes.[1][2]

Caption: this compound's anti-inflammatory signaling cascade in endothelial cells.

Quantitative Data

The effects of this compound on key proteins and cellular functions in this pathway have been quantified in various studies. The tables below summarize representative findings.

Table 1: Effect of this compound on Protein Expression and Activity in Endothelial Cells

| Parameter | Treatment | Fold Change vs. Control | Cell Type | Reference |

| HO-1 Protein Expression | 10 µM this compound (24h) | ~3.5-fold increase | HAECs | [1] |

| HO-1 Activity | 10 µM this compound (24h) | ~2.5-fold increase | HAECs | [1] |

| Phospho-AMPK Levels | 10 µM this compound (60 min) | ~2.0-fold increase | HAECs | [1] |

Table 2: Effect of this compound on TNF-α-Induced VCAM-1 Expression and Leukocyte Adhesion

| Parameter | Treatment Conditions | % Reduction vs. TNF-α alone | Cell Type | Reference |

| VCAM-1 Protein Expression | 10 µM this compound + TNF-α | Significant Reduction | HAECs | [1][2] |

| HL-60 Leukocyte Adhesion | 10 µM this compound + TNF-α | Significant Reduction | HAECs | [1][2] |

Experimental Protocols

This protocol is for the detection and quantification of protein expression in Human Aortic Endothelial Cells (HAECs).

-

Cell Culture and Treatment: Culture HAECs to ~80-90% confluency. Treat cells with 10 µM this compound or vehicle control for the desired time points (e.g., 60 minutes for p-AMPK, 24 hours for HO-1).

-

Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, HO-1, or a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, which are then normalized to the loading control.

This assay quantifies the adhesion of monocytes (using the HL-60 cell line as a model) to a monolayer of endothelial cells.

-

Endothelial Cell Culture: Seed HAECs in a 24-well plate and grow to form a confluent monolayer.

-

Cell Treatment: Pre-treat the HAEC monolayer with 10 µM this compound for 24 hours. Then, stimulate the cells with 1 ng/mL TNF-α for 6 hours to induce VCAM-1 expression.

-

Monocyte Labeling: Label HL-60 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.

-

Co-culture: Add the fluorescently labeled HL-60 cells to each well of the HAEC monolayer and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent HL-60 cells.

-

Quantification: Measure the fluorescence intensity in each well using a fluorescence microplate reader. The intensity is proportional to the number of adherent monocytes.

Inhibition of Platelet-Leukocyte Interactions

This compound has been shown to reduce the formation of platelet-leukocyte aggregates, which are key players in thrombo-inflammation. This effect is thought to be primarily mediated by the inhibition of platelet activation, which in turn reduces the expression of P-selectin on the platelet surface, a key adhesion molecule for binding to leukocytes.

Quantitative Data

Clinical studies have quantified the impact of this compound on the formation of platelet-leukocyte aggregates and on the levels of soluble inflammatory markers.

Table 3: Effect of this compound on Platelet-Leukocyte Aggregates

| Parameter | Patient Population | Treatment | % Reduction | Reference |

| Platelet-Monocyte Aggregates | Type 2 Diabetes | 75 mg/day for 28 days | 23.3% | [3] |

| Platelet-Neutrophil Aggregates | Type 2 Diabetes | 75 mg/day for 28 days | 22.1% | [3] |

| Platelet-Monocyte Conjugates | Acute Coronary Syndrome | 300 mg loading dose | Significant decrease (p < 0.01) | [4][5] |

| Platelet-Neutrophil Conjugates | Acute Coronary Syndrome | 300 mg loading dose | Significant decrease (p < 0.01) | [4][5] |

Table 4: Effect of this compound on Soluble CD40 Ligand (sCD40L)

| Patient Population | Treatment | % Reduction in sCD40L | Reference |

| Acute Coronary Syndrome | 300 mg loading dose | 27% | [4][5] |

| Unstable Angina (post-stenting) | 300 mg loading dose | Substantial decrease (p < 0.0001) | [6][7] |

| Stable Coronary Artery Disease | 75 mg/day for 8 weeks | 17.2% (median) | [4] |

Experimental Protocols

This protocol describes the quantification of circulating platelet-monocyte and platelet-neutrophil aggregates in whole blood.

Caption: A typical workflow for the analysis of platelet-leukocyte aggregates.

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

-

Antibody Staining: In a small volume of whole blood, add fluorescently conjugated monoclonal antibodies to identify specific cell populations. For example:

-

Anti-CD14 to identify monocytes.

-

Anti-CD66b to identify neutrophils.

-

Anti-CD41 or anti-CD42b to identify platelets. Incubate in the dark at room temperature.

-

-

Fixation and Lysis: Add a fixation and red blood cell (RBC) lysis buffer to the stained sample. This stabilizes the cells and removes RBCs, which can interfere with the analysis.

-

Flow Cytometry Acquisition: Acquire the samples on a flow cytometer.

-

Gating and Analysis:

-

First, gate on the leukocyte populations (monocytes, neutrophils) based on their forward and side scatter characteristics.

-

Further gate on specific leukocyte populations using their respective markers (e.g., CD14 for monocytes).

-

Within each leukocyte gate, quantify the percentage of cells that are also positive for the platelet marker (e.g., CD41). These are the platelet-leukocyte aggregates.

-

This protocol outlines the general steps for measuring the concentration of sCD40L in plasma samples.

-

Sample Preparation: Collect blood in EDTA or citrate tubes and centrifuge to obtain platelet-poor plasma. Store samples at -80°C until analysis.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for human sCD40L and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample and Standard Incubation: Add plasma samples and a serial dilution of a known concentration of recombinant human sCD40L (for the standard curve) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that also binds to sCD40L. Incubate for 1 hour.

-

Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will develop in proportion to the amount of sCD40L present.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Concentration Calculation: Calculate the concentration of sCD40L in the samples by interpolating their absorbance values from the standard curve.[1][8]

Conclusion and Future Directions

The evidence presented in this guide strongly supports the existence of significant biological targets of this compound beyond the platelet P2Y12 receptor. Its anti-inflammatory effects on the vascular endothelium and its ability to modulate platelet-leukocyte interactions highlight a broader mechanism of action that likely contributes to its clinical benefits in cardiovascular disease.

For researchers and drug development professionals, these findings present several opportunities:

-

Further Mechanistic Studies: A deeper understanding of the molecular interactions underlying these non-platelet effects is warranted.

-

Biomarker Discovery: The modulation of markers like VCAM-1, HO-1, platelet-leukocyte aggregates, and sCD40L could serve as valuable biomarkers for assessing the pleiotropic effects of this compound and novel antiplatelet agents in clinical trials.

-

Development of Novel Therapeutics: The signaling pathways influenced by this compound, such as the AMPK/Nrf2 axis, may represent attractive targets for the development of new drugs with combined antithrombotic and anti-inflammatory properties.

As our understanding of the intricate connections between thrombosis and inflammation continues to evolve, a comprehensive appreciation of the full pharmacological profile of drugs like this compound will be essential for advancing cardiovascular medicine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound reduces platelet–leucocyte aggregation, monocyte activation and RANTES secretion in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on soluble CD40 ligand and on high-sensitivity C-reactive protein in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits platelet-leukocyte interactions and thrombin receptor agonist peptide-induced platelet activation in patients with an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of this compound on suppression of circulating levels of soluble CD40 ligand in patients with unstable angina undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacophore Modeling and Design of Novel Clopidogrel Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clopidogrel is a cornerstone in antiplatelet therapy, widely used for the prevention of thrombotic events in patients with cardiovascular diseases.[1][2] As a thienopyridine prodrug, its therapeutic efficacy relies on hepatic cytochrome P450 (CYP) enzymes to convert it into an active thiol metabolite.[3][4] This active metabolite then acts by irreversibly inhibiting the P2Y12 receptor, a key G-protein-coupled receptor (GPCR) on the platelet surface responsible for adenosine diphosphate (ADP)-induced platelet aggregation.[2][5][6]

Despite its widespread use, this compound's clinical utility is hampered by limitations such as delayed onset of action, significant inter-individual variability in response, and potential for drug resistance.[1][7][8] These challenges have spurred the development of new this compound analogues and other P2Y12 antagonists with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth overview of the pharmacophore modeling, design strategies, and experimental evaluation methodologies central to the discovery of next-generation P2Y12 inhibitors.

The P2Y12 Receptor and Its Signaling Pathway

The P2Y12 receptor is a crucial mediator in the process of platelet activation and thrombus formation.[7][9][10] When ADP, released from dense granules of activated platelets, binds to the P2Y12 receptor, it initiates a cascade of intracellular signaling events.[11][12] The receptor is coupled to the Gαi subunit of a heterotrimeric G-protein.[5][12] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[5][11][12] Reduced cAMP levels de-inhibit downstream pathways, contributing to platelet activation.

Simultaneously, the Gβγ subunits dissociated from the Gαi protein activate the phosphoinositide 3-kinase (PI3K) pathway.[5] This activation of PI3K and its downstream effectors, such as Akt, is critical for amplifying and sustaining the platelet activation response, ultimately leading to the conformational change of the glycoprotein (GP) IIb/IIIa receptor.[5] This conformational change enables the binding of fibrinogen, resulting in platelet aggregation and the formation of a stable thrombus.[5]

References

- 1. Promising this compound analogs may overcome this compound resistance: 2025 update [pubmed.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. jppres.com [jppres.com]

- 8. Optimizing this compound dose response: a new clinical algorithm comprising CYP2C19 pharmacogenetics and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 10. QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

In Vitro Effects of Clopidogrel on Non-Platelet Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidogrel, a thienopyridine derivative, is a widely prescribed antiplatelet prodrug. Its mechanism of action involves the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. While its effects on platelets are well-documented, a growing body of evidence suggests that this compound and its metabolites may exert various effects on non-platelet cell lines. These "off-target" or pleiotropic effects are of significant interest to researchers in cardiovascular biology, oncology, and hepatology, as they may contribute to the overall therapeutic profile of the drug or be associated with adverse effects.

This technical guide provides an in-depth overview of the reported in vitro effects of this compound on various non-platelet cell lines. It is crucial to distinguish between studies that utilize the inactive this compound prodrug and those that use its active thiol metabolite, as the prodrug requires hepatic metabolism to become active, a process that does not typically occur in standard cell culture conditions.[1][2][3] This guide will specify the form of this compound used where the information is available.

Data Presentation: Quantitative Effects of this compound on Non-Platelet Cell Lines

The following tables summarize the quantitative data extracted from in vitro studies on the effects of this compound on various non-platelet cell lines.

Endothelial Cells

| Cell Line | This compound Form | Concentration | Duration | Observed Effect | Citation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Prodrug | 10⁻⁶M | Not Specified | Inhibited VEGF-stimulated (20 ng/mL) proliferation. | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Prodrug | 10 µmol/L | 48 h | Altered the expression of 508 genes (139 up-regulated, 369 down-regulated) by more than 1.5-fold. | [5] |

| Human Aortic Endothelial Cells (HAECs) | Prodrug | Not Specified | Time-dependent | Prompted the expression and activity of heme oxygenase 1 (HO-1). | [6] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Prodrug | Not Specified | Not Specified | In a palmitic acid-induced damage model, this compound reduced apoptosis and promoted proliferation. | [7] |

| Vein Endothelial Cells | Prodrug | Not Specified | Not Specified | Alleviated LPS-induced decrease in cell viability, migration, and angiogenesis. | [8] |

Hepatocytes

| Cell Line | This compound Form | Concentration | Duration | Observed Effect | Citation |

| Primary Mouse Hepatocytes | Prodrug | 50 µM | 24 h | In a palmitic acid/oleic acid challenge model, this compound reduced lipid accumulation. | [9][10] |

| Primary Rat Hepatocytes | Prodrug | 100 µM and 300 µM | Not Specified | Showed cytotoxicity at high doses. | [11] |

| HepG2 cells expressing human CYP3A4 (HepG2/CYP3A4) | Prodrug | 10 µM and 100 µM | Not Specified | Toxic to cells, an effect not seen in wild-type HepG2 cells. | [12][13] |

| HepG2/CYP3A4 supersomes | Prodrug | 100 µM | Not Specified | Decreased cellular glutathione content. | [12][13] |

| HepG2 cells with recombinant CYP2B6 and CYP2C19 | Prodrug | Not Specified | Not Specified | Showed dose-dependent toxicity. | [11] |

Cancer Cell Lines

| Cell Line | This compound Form | Concentration | Duration | Observed Effect | Citation |

| MCF-7 and T47D (Breast Cancer) | Prodrug | Varying Cmax concentrations | 24 h | Responded in a dose-dependent manner in cellular proliferation and migration assays. When combined with anastrozole and aspirin, it mediated higher levels of cell survival. | [14] |

Other Cell Lines

| Cell Line | This compound Form | Concentration | Duration | Observed Effect | Citation |

| Erythrocytes (in whole blood) | Prodrug | 1-3 µg/ml | Not Specified | Decreased the rate and extent of erythrocyte sedimentation. | [15] |

| Monocytes (in vitro) | Active Metabolite | Not Specified | Not Specified | Significantly impaired the ability of platelets to up-regulate the expression of tissue factor procoagulant activity. | [16] |

| Macrophages (in vitro) | Not Specified | Not Specified | Not Specified | Incubation with isolated platelets stimulated Matrix Metalloproteinase (MMP) activity by 45%. This compound treatment in a murine model reduced macrophage infiltration. | [17] |

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the cited literature, the following outlines the general methodologies used to assess the in vitro effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Non-platelet cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs), Human Aortic Endothelial Cells (HAECs), primary hepatocytes, HepG2 cells, and various cancer cell lines (e.g., MCF-7, T47D) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Medium 199 for HAECs) supplemented with fetal bovine serum (FBS), glutamine, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Treatment: Cells are treated with either the this compound prodrug or its active metabolite at various concentrations and for different durations as specified in the experimental design. A vehicle control (e.g., DMSO) is always included.

Key Experimental Assays

-

Cell Viability and Proliferation Assays:

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methods: Commonly used methods include the WST-1 assay and CCK-8 assay.[8][14] The absorbance is read using a microplate reader, and the results are expressed as a percentage of the control.

-

-

Apoptosis Assays:

-

Principle: These assays detect the biochemical and morphological changes characteristic of apoptosis.

-

Method: Flow cytometry is frequently used to quantify apoptotic cells after staining with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[7]

-

-

Gene Expression Analysis:

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of target genes.

-

Method: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers. The relative expression is often normalized to a housekeeping gene.[9][10] Microarray analysis may also be used for broader gene expression profiling.[5]

-

-

Protein Expression and Signaling Pathway Analysis:

-

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate.

-

Method: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., phosphorylated and total forms of signaling proteins). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.[9][10]

-

-

Cell Migration and Angiogenesis Assays:

-

Principle: These assays assess the ability of cells to move or form tube-like structures, which are hallmarks of migration and angiogenesis.

-

Methods: The Transwell assay is used to measure cell migration towards a chemoattractant.[8] The Matrigel assay is used to assess the ability of endothelial cells to form capillary-like structures.[8]

-

-

Flow Cytometry for Cell Surface Markers:

-

Principle: This technique is used to identify and quantify cell surface proteins.

-

Method: Cells are incubated with fluorescently labeled antibodies specific for surface markers of interest (e.g., adhesion molecules). The fluorescence of individual cells is then measured as they pass through a laser beam.

-

Signaling Pathways and Experimental Workflows

This compound Metabolic Activation

This compound is a prodrug that requires a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to form its active thiol metabolite. This active metabolite is responsible for its antiplatelet effects. In contrast, a majority of the orally administered this compound is hydrolyzed by esterases to an inactive carboxylic acid derivative.[1]

References

- 1. Metabolic activation of this compound: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and stereochemistry of the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits angiogenesis of gastric ulcer healing via downregulation of vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Protects Endothelium by Hindering TNFα-Induced VCAM-1 Expression through CaMKKβ/AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound reduces apoptosis and promotes proliferation of human vascular endothelial cells induced by palmitic acid via suppression of the long non-coding RNA HIF1A-AS1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ticagrelor and this compound suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound ameliorates high-fat diet-induced hepatic steatosis in mice through activation of the AMPK signaling pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism and risk factors of this compound-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatocellular toxicity of this compound: mechanisms and risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro Research Concerning Effect of this compound Alone and on Combination with Aspirin and Dypiridamoleon Sedimentation of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits platelet-leukocyte adhesion and platelet-dependent leukocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound, a platelet P2Y12 receptor inhibitor, reduces vascular inflammation and angiotensin II induced-abdominal aortic aneurysm progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Clopidogrel Interactome: A Technical Guide to Known and Putative Protein Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the protein interactions of Clopidogrel, a cornerstone antiplatelet therapy. While the primary target, the P2Y12 receptor, is well-established, this document synthesizes current knowledge on other protein interactions, delves into the methodologies used to assess the drug's effects, and visualizes the key signaling and experimental pathways.

Overview of this compound's Protein Interactions

This compound is a prodrug that requires hepatic bioactivation into its active metabolite (CAM). This active metabolite, a reactive thiol derivative, forms a covalent disulfide bond with its protein targets. The primary therapeutic effect of this compound is mediated through the irreversible inhibition of the P2Y12 receptor on platelets. However, the broader protein interactome of this compound and its metabolites is an area of ongoing research, with implications for its therapeutic efficacy and potential off-target effects.

The Primary Target: P2Y12 Receptor

The definitive target of this compound's active metabolite is the P2Y12 receptor , a G protein-coupled receptor crucial for ADP-mediated platelet aggregation.[1][2] The active metabolite forms a disulfide bridge with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition for the lifespan of the platelet.[2] This covalent binding prevents ADP from activating the receptor, thereby blocking downstream signaling pathways that lead to platelet activation and aggregation.

Key Signaling Pathway Protein: RASA3

Recent research has identified RASA3 (RAS p21 protein activator 3) as a critical protein for the successful antiplatelet effect of this compound.[3] While not a direct binding target of the drug, RASA3 acts as a crucial link in the signaling cascade downstream of the P2Y12 receptor. It functions as a GTPase-activating protein (GAP) for Rap1, a small GTPase that regulates platelet adhesion. By inhibiting P2Y12, this compound influences the RASA3/Rap1 signaling axis, which is essential for preventing thrombosis.[3]

Plasma Protein Binding: Serum Albumin

The pharmacokinetic properties of this compound are significantly influenced by its interaction with plasma proteins. The parent drug is extensively bound to serum albumin. An in vitro study using bovine serum albumin (BSA) as a model has characterized two binding sites for this compound.[4] This binding is reversible and affects the concentration of free drug available for metabolism and distribution.

Quantitative Data on Protein Interactions

Quantitative data on the direct interaction of this compound's active metabolite with newly identified protein targets are scarce in the public domain. However, studies have quantified the binding of the parent this compound drug to bovine serum albumin.

Table 1: Binding Parameters of this compound with Bovine Serum Albumin (BSA)

| Protein Target | Ligand | Method | High-Affinity Site (k1) | Low-Affinity Site (k2) |

| Bovine Serum Albumin | This compound | Equilibrium Dialysis | 11.5 x 105 M-1 | 2.1 x 105 M-1 |

| Data sourced from an in vitro study characterizing the binding of the parent drug this compound to BSA.[4] |

Signaling and Experimental Pathways

P2Y12 Signaling Pathway

The inhibition of the P2Y12 receptor by this compound's active metabolite disrupts the downstream signaling cascade that leads to platelet activation. The following diagram illustrates this pathway.

Caption: P2Y12 signaling pathway and the inhibitory effect of this compound's active metabolite.

Experimental Workflows

The following diagrams illustrate the workflows for key experiments used to assess the antiplatelet effect of this compound.

Caption: Workflow for Light Transmission Aggregometry (LTA) to measure platelet aggregation.

Caption: Workflow for the VASP phosphorylation assay to assess P2Y12 receptor inhibition.

Detailed Experimental Protocols

Protocol for Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation in response to various agonists.

Objective: To measure the extent of platelet aggregation in platelet-rich plasma (PRP) upon stimulation with an agonist like ADP.

Methodology:

-

Blood Collection: Draw whole blood into collection tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. This separates the blood into layers, with the upper layer being PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is PPP.

-

Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Place a cuvette containing PPP into the aggregometer to set the 100% light transmission baseline.

-

Place a cuvette with PRP into the aggregometer to establish the 0% light transmission baseline.

-

Add a known concentration of a platelet agonist (e.g., 5-20 µM ADP) to the PRP sample.

-

Record the change in light transmission as platelets aggregate, typically over 5-10 minutes.

-

-

Data Analysis: The maximum percentage of light transmission achieved is reported as the maximum platelet aggregation. This is compared between samples from treated and untreated subjects.

Protocol for VASP Phosphorylation Assay

This flow cytometry-based assay specifically measures the inhibition of the P2Y12 receptor.

Objective: To quantify the phosphorylation state of VASP in platelets as a measure of P2Y12 receptor activity.

Methodology:

-

Sample Preparation: Use whole blood collected in tubes with an appropriate anticoagulant (e.g., citrate).

-

Platelet Stimulation and Inhibition:

-

Divide the blood sample into two aliquots.

-

Incubate one aliquot with prostaglandin E1 (PGE1) alone. PGE1 stimulates adenylyl cyclase, leading to VASP phosphorylation.

-

Incubate the second aliquot with both PGE1 and ADP. ADP, acting through unblocked P2Y12 receptors, will inhibit adenylyl cyclase and thus reduce VASP phosphorylation.

-

-

Cell Permeabilization and Staining:

-

After incubation, fix and permeabilize the platelets using a standardized kit.

-

Add a fluorescently labeled monoclonal antibody specific for the phosphorylated form of VASP (VASP-P).

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the VASP-P staining in the platelet population.

-

-

Data Analysis:

-

Calculate the Platelet Reactivity Index (PRI) using the MFI of the two samples: PRI (%) = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100

-

A lower PRI indicates a higher degree of P2Y12 inhibition by this compound.[5]

-

Chemoproteomic Approach for Target Identification (General Protocol)

While specific studies applying this to discover novel this compound targets were not identified, the following outlines a general workflow for such an investigation.

Objective: To identify the direct protein binding partners of this compound's active metabolite in a complex biological sample.

Methodology:

-

Probe Synthesis: Synthesize a chemical probe based on the structure of this compound's active metabolite. This probe would typically include a reactive group that mimics the thiol's covalent binding and a reporter tag (e.g., biotin or a clickable alkyne group) for enrichment.

-

Cell/Lysate Treatment: Incubate the probe with a relevant biological system, such as isolated platelets or a platelet lysate.

-

Target Enrichment:

-

If a biotin tag is used, enrich the probe-protein conjugates using streptavidin-coated beads.

-

If a clickable tag is used, perform a click chemistry reaction to attach biotin, followed by streptavidin enrichment.

-

-

Protein Digestion and Mass Spectrometry:

-

Digest the enriched proteins into peptides (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Identify the proteins that were specifically pulled down by the this compound probe compared to control experiments. These represent potential direct binding targets.

-

Validation: Validate the identified targets using orthogonal methods, such as Western blotting, surface plasmon resonance, or isothermal titration calorimetry, to confirm the direct interaction and determine binding kinetics.

Conclusion

The therapeutic action of this compound is primarily attributed to the irreversible inhibition of its well-established target, the P2Y12 receptor. While the concept of "off-target" effects exists, the identification and validation of novel, direct protein binding partners of this compound's active metabolite remain a field with limited published data. Significant protein interactions, such as with the downstream signaling molecule RASA3 and plasma proteins like serum albumin, play crucial roles in the drug's overall mechanism of action and pharmacokinetics. Future research employing advanced chemoproteomic strategies will be instrumental in further elucidating the complete protein interactome of this compound, potentially uncovering new therapeutic implications and a deeper understanding of its pharmacological profile.

References

- 1. P2Y12, a new platelet ADP receptor, target of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein appears key to success with this compound | MDedge [mdedge.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. This compound variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Tapestry: A Technical Guide to Clopidogrel's Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a cornerstone in antiplatelet therapy, exhibits significant anti-inflammatory properties that extend beyond its well-established role in preventing thrombotic events. This technical guide delves into the intricate molecular mechanisms underpinning these effects, providing a comprehensive overview for researchers, scientists, and drug development professionals. Through a detailed exploration of key signaling pathways, experimental methodologies, and quantitative data, this document aims to illuminate the multifaceted anti-inflammatory profile of this compound and its active metabolite. The primary mechanism involves the irreversible antagonism of the P2Y12 receptor on platelets, which subsequently attenuates downstream inflammatory cascades. Key among these is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This guide will also explore P2Y12-independent effects and the impact of this compound on crucial inflammatory mediators, including cytokines and adhesion molecules. Detailed experimental protocols and structured data presentation are provided to facilitate further research and development in this promising therapeutic area.

Core Molecular Mechanisms of this compound's Anti-Inflammatory Action